![molecular formula C7H9N3O2S B1379214 6-Amino-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid CAS No. 1379105-91-5](/img/structure/B1379214.png)
6-Amino-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid
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Overview
Description
“6-Amino-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid” is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Numerous methods for the synthesis of pyrimidines are described . For instance, one method involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines . Another method involves the synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives for their possible inhibitory effects against immune-induced nitric oxide generation .Molecular Structure Analysis
The molecular formula of “6-Amino-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid” is C7H9N3O2S . It is a pyrimidine derivative, which means it contains a six-membered ring with two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis
Pyrimidines, including “6-Amino-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid”, can undergo various chemical reactions. For example, an eco-friendly construction of trisubstituted pyrimidines under mild aerobic conditions via dehydrogenative functionalization of alcohols with alkynes and amidines has been reported .Scientific Research Applications
Anti-inflammatory Applications
The structure of pyrimidine derivatives has been associated with anti-inflammatory activities. Compounds similar to 6-Amino-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid have been studied for their potential as 5-lipoxygenase (5-LOX) inhibitors, which play a role in the inflammatory process .
Anticonvulsant Activities
Pyrimidine derivatives have also been explored for their anticonvulsant properties. The starting amino-thiopyrimidine, a related compound, has been used to synthesize derivatives with potential anticonvulsant activity, suggesting that 6-Amino-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid could be a candidate for such applications .
Synthesis of Poly Fused Pyrimidines
In the field of synthetic chemistry, pyrimidine derivatives are used as precursors for the synthesis of poly fused pyrimidines, which have various pharmaceutical applications. This suggests that 6-Amino-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid could be utilized in similar synthetic pathways .
Mechanism of Action
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 6-Amino-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid is currently unknown . Environmental factors can significantly impact the effectiveness of a compound, and understanding these influences is crucial for the development of effective therapeutics.
Safety and Hazards
properties
IUPAC Name |
6-amino-2-ethylsulfanylpyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S/c1-2-13-7-9-4(6(11)12)3-5(8)10-7/h3H,2H2,1H3,(H,11,12)(H2,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWMFHWAKHILCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CC(=N1)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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